N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a complex organic compound that features an indole and a phthalazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 1H-indole-3-carbaldehyde and 2-chloroacetamide derivatives . The reaction conditions often include the use of catalysts such as ZnO nanoparticles to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the phthalazine moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the phthalazine moiety can produce reduced phthalazine compounds.
Scientific Research Applications
N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes . The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-Indole-3-carbaldehyde: A precursor in the synthesis of indole derivatives.
Uniqueness
N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is unique due to its combination of indole and phthalazine moieties, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C22H20Cl2N4O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H20Cl2N4O2/c1-12-15(20-17(23)7-8-18(24)21(20)26-12)9-10-25-19(29)11-28-22(30)16-6-4-3-5-14(16)13(2)27-28/h3-8,26H,9-11H2,1-2H3,(H,25,29) |
InChI Key |
QJJFXQYNKSAPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCNC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C |
Origin of Product |
United States |
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